[2-(Hydroxymethyl)morpholin-4-yl]-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone

Catalog No.
S7933295
CAS No.
M.F
C15H17NO4S
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Hydroxymethyl)morpholin-4-yl]-[5-(5-methylfura...

Product Name

[2-(Hydroxymethyl)morpholin-4-yl]-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone

IUPAC Name

[2-(hydroxymethyl)morpholin-4-yl]-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C15H17NO4S/c1-10-2-3-12(20-10)13-4-5-14(21-13)15(18)16-6-7-19-11(8-16)9-17/h2-5,11,17H,6-9H2,1H3

InChI Key

YIMVYIVTSIRJKN-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=CC=C(S2)C(=O)N3CCOC(C3)CO

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(S2)C(=O)N3CCOC(C3)CO
[2-(Hydroxymethyl)morpholin-4-yl]-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone (HMFTM) is a heterocyclic compound that contains a morpholine ring, a thiophene ring, and a furan ring. It is a potential drug molecule that has shown promising results in experimental studies. HMFTM is a derivative of the natural product staurosporine, which is known for its potent biological activity.
HMFTM has a molecular formula of C21H23NO4S and a molecular weight of 397 g/mol. It is a white to off-white crystalline powder that is slightly soluble in water and soluble in organic solvents such as methanol and dichloromethane. HMFTM has a melting point of 205-206°C and a boiling point of 557.7°C at 760 mmHg.
The synthesis of HMFTM involves the condensation of 2-(hydroxymethyl)morpholine and 5-(5-methylfuran-2-yl)thiophene-2-boronic acid using palladium-catalyzed cross-coupling reaction. The product is then treated with acid to obtain HMFTM in high yield and purity. The structure of HMFTM is confirmed using spectroscopic methods such as NMR, IR, and MS.
Several analytical methods have been developed for the detection and quantification of HMFTM in various matrices. These methods include high-performance liquid chromatography (HPLC), UV-visible spectrophotometry, gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). These methods are sensitive, specific, and reliable for the analysis of HMFTM in biological and environmental samples.
HMFTM has shown potent cytotoxic activity against several cancer cell lines, including breast, lung, colon, and prostate cancer cells. It acts by inhibiting the activity of protein kinases, which are involved in regulating cell growth and survival. HMFTM also exhibits anti-inflammatory and antimicrobial activity, making it a potential drug candidate for the treatment of infectious diseases and inflammatory disorders.
The toxicity and safety of HMFTM have been evaluated in several animal models. It has been found to be well-tolerated at therapeutic doses and does not cause any significant adverse effects. However, further studies are needed to assess the long-term effects of HMFTM and its safety profile in humans.
HMFTM has several potential applications in scientific experiments. It can be used as a tool compound to study the role of protein kinases in cellular signaling pathways. HMFTM can also be used to develop new anticancer and anti-inflammatory drugs. Furthermore, HMFTM can be used as a research tool to study the structure-activity relationships of natural product derivatives.
The current state of research on HMFTM is focused on its biological activities, synthesis, and applications in drug discovery. Several studies have shown that HMFTM exhibits potent cytotoxic activity against cancer cells and has anti-inflammatory and antimicrobial properties. Moreover, new methods for the synthesis and characterization of HMFTM are being developed to improve its yields and purity.
HMFTM has several potential implications in various fields of research and industry. In the pharmaceutical industry, HMFTM can be used as a lead compound to develop new drugs for the treatment of cancer and inflammatory disorders. In the field of chemical biology, HMFTM can be used as a tool compound to study the function of protein kinases in cellular signaling pathways. Finally, in the field of environmental science, HMFTM can be used as a marker for the detection of anthropogenic contamination in water and soil samples.
One of the limitations of HMFTM is its low solubility in water, which may limit its bioavailability and therapeutic efficacy. Further studies are needed to develop new formulations and delivery systems to improve the solubility and pharmacokinetics of HMFTM. Moreover, the mechanism of action of HMFTM and its effects on normal cells and tissues need to be further investigated. Finally, studies on the environmental fate and toxicity of HMFTM are needed to evaluate its potential impact on ecosystems and human health.
1. Design and synthesis of novel HMFTM derivatives with improved solubility and pharmacokinetic properties.
2. Development of new drug delivery systems for HMFTM to improve its bioavailability and therapeutic efficacy.
3. Investigation of the mechanism of action of HMFTM and its effects on normal cells and tissues.
4. Evaluation of the environmental fate and toxicity of HMFTM to assess its potential impact on ecosystems and human health.
5. Studies on the structure-activity relationships of HMFTM derivatives to identify new drug candidates with improved potency and selectivity.
6. Development of new analytical methods for the detection and quantification of HMFTM in various matrices.
7. Investigation of the inhibitory activity of HMFTM against a broader range of protein kinases to identify new targets for drug discovery.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

307.08782920 g/mol

Monoisotopic Mass

307.08782920 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

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